"Methyl 2-ethylpent-4-ynoate chemical properties"
"Methyl 2-ethylpent-4-ynoate chemical properties"
An In-depth Technical Guide to Methyl 2-ethylpent-4-ynoate: Synthesis, Properties, and Reactivity
Authored by: A Senior Application Scientist
Abstract: Methyl 2-ethylpent-4-ynoate is a multifunctional organic compound featuring a terminal alkyne, a stereocenter, and a methyl ester. While not a widely commercialized chemical, its structure presents significant opportunities as a versatile building block in synthetic chemistry. The terminal alkyne serves as a handle for a variety of powerful coupling reactions, including cycloadditions and carbon-carbon bond formations, while the ester moiety allows for further derivatization. This guide provides a comprehensive overview of the predicted chemical properties, plausible synthetic routes, and the characteristic reactivity of Methyl 2-ethylpent-4-ynoate, offering researchers and drug development professionals a technical foundation for its application in complex molecule synthesis.
Molecular Structure and Physicochemical Properties
Methyl 2-ethylpent-4-ynoate possesses a five-carbon main chain with an ethyl group at the α-position (C2) relative to the ester carbonyl and a carbon-carbon triple bond between C4 and C5. This terminal alkyne is a key feature, imparting much of the molecule's versatile reactivity.
Chemical Structure:
Table 1: Predicted Physicochemical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | Methyl 2-ethylpent-4-ynoate | Nomenclature rules |
| Molecular Formula | C₈H₁₂O₂ | Deduced from structure |
| Molecular Weight | 140.18 g/mol | Calculated from formula |
| CAS Number | Not Assigned | Not found in major chemical databases |
| Appearance | Colorless liquid (Predicted) | Based on similar esters[1][2][3] |
| Boiling Point | ~160-180 °C (Predicted) | Extrapolated from similar structures |
| Density | ~0.9 - 1.0 g/mL (Predicted) | Based on similar esters[1] |
| Solubility | Soluble in organic solvents; sparingly soluble in water | Esters are generally less soluble in water than their parent carboxylic acids[2] |
Proposed Synthesis and Manufacturing
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Methyl 2-ethylpent-4-ynoate.
Detailed Experimental Protocol: Synthesis via Enolate Alkylation
This protocol is based on standard procedures for the α-alkylation of esters.[4]
Materials:
-
Methyl pent-4-ynoate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF (50 mL). The flask is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: To the cooled THF, add methyl pent-4-ynoate (1.0 eq). Stir the solution for 10 minutes. Slowly add a solution of LDA (1.1 eq) dropwise via syringe, keeping the internal temperature below -70 °C. The formation of the lithium enolate is typically accompanied by a slight color change. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours, then allowed to warm slowly to room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is purified by flash column chromatography on silica gel to yield pure Methyl 2-ethylpent-4-ynoate.
Spectroscopic Characterization (Predicted)
The structural features of Methyl 2-ethylpent-4-ynoate would give rise to a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Absorption | Rationale |
| ¹H NMR | ≡C-H (alkynyl) | ~2.0 ppm (t) | The terminal alkynyl proton is shielded by the cylindrical π-electron cloud.[5][6] It would likely appear as a triplet due to coupling with the adjacent CH₂ group. |
| -C(=O)OCH₃ (methyl ester) | ~3.7 ppm (s) | Typical singlet for a methyl ester. | |
| -CH(CH₂ CH₃) (ethyl) | ~1.5-1.7 ppm (m) | Methylene protons of the ethyl group. | |
| -CH(CH₂CH₃ ) (ethyl) | ~0.9 ppm (t) | Methyl protons of the ethyl group. | |
| -CH₂ -C≡CH (propargyl) | ~2.5 ppm (m) | Methylene protons adjacent to the alkyne. | |
| -CH (Et)- (alpha proton) | ~2.6 ppm (m) | Proton at the stereocenter. | |
| ¹³C NMR | C =O (ester carbonyl) | ~170-175 ppm | Characteristic for an ester carbonyl. |
| ≡C -H (terminal alkyne C) | ~70 ppm | sp-hybridized carbon bonded to hydrogen.[6] | |
| -C≡ C-H (internal alkyne C) | ~80-85 ppm | sp-hybridized carbon within the chain.[6] | |
| -C(=O)OCH₃ (methyl ester) | ~52 ppm | Carbon of the methyl ester. | |
| IR Spectroscopy | ≡C-H stretch | 3330-3270 cm⁻¹ (strong, narrow) | Characteristic for a terminal alkyne C-H bond.[7][8] |
| C≡C stretch | 2260-2100 cm⁻¹ (weak to medium) | Characteristic for a C-C triple bond.[7][9] | |
| C=O stretch | ~1735 cm⁻¹ (strong) | Typical for an ester carbonyl. | |
| C-O stretch | ~1250-1100 cm⁻¹ (strong) | Ester C-O bond. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 140 | Corresponding to the molecular weight. |
| Fragmentation | Loss of -OCH₃ (m/z = 109), Loss of -COOCH₃ (m/z = 81) | Common fragmentation patterns for methyl esters. |
Chemical Reactivity and Applications
The synthetic utility of Methyl 2-ethylpent-4-ynoate stems from the orthogonal reactivity of its two primary functional groups: the terminal alkyne and the ester.
Reactions of the Terminal Alkyne
The terminal alkyne is a versatile functional group capable of undergoing a wide range of transformations.[10][11][12][13]
This palladium- and copper-cocatalyzed cross-coupling reaction forms a C(sp)-C(sp²) bond between the terminal alkyne and an aryl or vinyl halide.[14][15][16] It is a cornerstone reaction for the synthesis of conjugated enynes and arylalkynes.[15][17]
Caption: Sonogashira coupling of Methyl 2-ethylpent-4-ynoate.
Protocol: General Procedure for Sonogashira Coupling
-
To a flask charged with the aryl halide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq), add a solution of Methyl 2-ethylpent-4-ynoate (1.2 eq) in an appropriate solvent (e.g., THF or DMF) and a base such as triethylamine.
-
Purge the mixture with an inert gas (Argon or Nitrogen).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
After completion, filter the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography.
The CuAAC reaction is a highly efficient and regiospecific reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[18][19][20][21] This reaction is exceptionally reliable and tolerant of a wide range of functional groups, making it ideal for bioconjugation, drug discovery, and materials science.[18][19][22]
Caption: CuAAC (Click Chemistry) reaction pathway.
Protocol: General Procedure for CuAAC Reaction
-
Dissolve the organic azide (1.0 eq) and Methyl 2-ethylpent-4-ynoate (1.0 eq) in a 1:1 mixture of t-butanol and water.
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Add an aqueous solution of copper(II) sulfate pentahydrate (0.01 eq).
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it, and concentrate it. Purify the product via chromatography or recrystallization.
The terminal alkyne can be hydrated to form either a ketone or an aldehyde, depending on the reagents used.
-
Hydration (Markovnikov): Reaction with H₂O, H₂SO₄, and a HgSO₄ catalyst yields a methyl ketone via an enol intermediate.[10][13][23]
-
Hydroboration-Oxidation (Anti-Markovnikov): A two-step reaction using a bulky borane (like disiamylborane or 9-BBN) followed by oxidation (H₂O₂, NaOH) produces an aldehyde.[24][25][26][27] This process also proceeds through an enol intermediate which tautomerizes.
Reactions of the Ester Group
The methyl ester functionality provides another site for chemical modification.[3][28]
-
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid.[29]
-
Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can exchange the methyl group for a different alkyl group.[3]
-
Ammonolysis: Reaction with ammonia can convert the ester into the primary amide.[3]
-
Reduction: Strong reducing agents like LiAlH₄ will reduce the ester to the corresponding primary alcohol.
Potential Applications in Research and Drug Development
Methyl 2-ethylpent-4-ynoate is a prime candidate for use as a bifunctional linker or building block in several advanced applications:
-
Drug Discovery: The alkyne can be used to "click" a molecule of interest onto a biological target, a fluorescent probe, or a solid support for affinity chromatography.[19]
-
Bioconjugation: The stability and biocompatibility of the click reaction allow for the labeling of proteins, DNA, and other biomolecules.[18][22]
-
Materials Science: The alkyne can be used to functionalize polymers or surfaces, introducing new properties or attachment points.[20]
-
Complex Molecule Synthesis: The alkyne can be elaborated into other functional groups, while the ester can be converted into an acid, amide, or alcohol, providing multiple pathways for building complex molecular architectures.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of Terminal Alkynes: Lower molecular weight terminal alkynes can be flammable and may form explosive metal acetylides, especially with heavy metals like copper, silver, and mercury. While the risk is lower for this specific molecule, it is crucial to avoid contact with incompatible metals and use appropriate catalysts in controlled amounts.
-
Ester Hazards: Esters can be eye and skin irritants. Avoid inhalation of vapors.
-
Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly sealed under an inert atmosphere if possible.
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